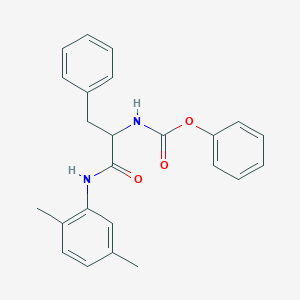![molecular formula C30H29N3O5S2 B15012001 N'-[(E)-naphthalen-1-ylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B15012001.png)
N'-[(E)-naphthalen-1-ylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-naphthalen-1-ylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide is a complex organic compound that belongs to the class of pyrrolo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a naphthalene ring, a pyrrolo[2,1-a]isoquinoline core, and sulfonyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-naphthalen-1-ylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide typically involves multicomponent reactions. One common method includes the reaction of isatin, tetrahydroisoquinoline, and terminal alkyne in the presence of benzoic acid . This reaction proceeds via the formation of spirooxindole intermediates, which then undergo further transformations to yield the desired pyrrolo[2,1-a]isoquinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis or other advanced techniques to enhance yield and efficiency . These methods often employ catalysts and optimized reaction conditions to facilitate the formation of the pyrrolo[2,1-a]isoquinoline core.
化学反应分析
Types of Reactions
N’-[(E)-naphthalen-1-ylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodo-Bodipy immobilized on porous silica.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Iodo-Bodipy immobilized on porous silica as a photocatalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学研究应用
N’-[(E)-naphthalen-1-ylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide has several scientific research applications:
作用机制
The mechanism of action of N’-[(E)-naphthalen-1-ylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide involves its interaction with specific molecular targets. One of the primary targets is topoisomerase, an enzyme involved in DNA replication and repair . By inhibiting topoisomerase, the compound can induce cytotoxic effects in cancer cells. Additionally, the compound may interact with other cellular pathways, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
Lamellarins: Marine alkaloids with a pyrrolo[2,1-a]isoquinoline scaffold, known for their cytotoxic and topoisomerase inhibitory activities.
Lukianols: Related alkaloids with similar biological properties.
Polycitrins: Compounds with a similar core structure and diverse biological activities.
Uniqueness
N’-[(E)-naphthalen-1-ylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of sulfonyl groups and the naphthalene ring contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C30H29N3O5S2 |
|---|---|
分子量 |
575.7 g/mol |
IUPAC 名称 |
N-[(E)-naphthalen-1-ylmethylideneamino]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C30H29N3O5S2/c1-3-18-39(35,36)28-26-25-15-8-6-11-22(25)16-17-33(26)27(29(28)40(37,38)19-4-2)30(34)32-31-20-23-13-9-12-21-10-5-7-14-24(21)23/h5-17,20H,3-4,18-19H2,1-2H3,(H,32,34)/b31-20+ |
InChI 键 |
QTELMZFMPQDARN-AJBULDERSA-N |
手性 SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
规范 SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15011928.png)
![(4E)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B15011936.png)
![6-benzyl-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B15011939.png)
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15011946.png)

![2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15011976.png)




![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-chlorobenzamide](/img/structure/B15011996.png)
![2,6-dibromo-4-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15011999.png)
![3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15012007.png)

